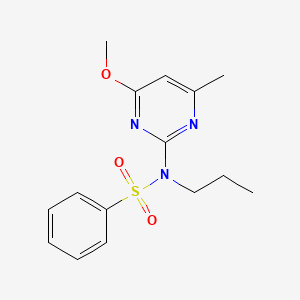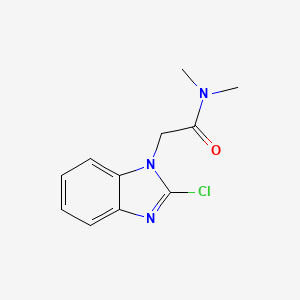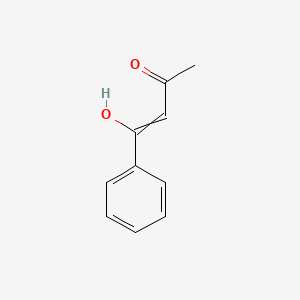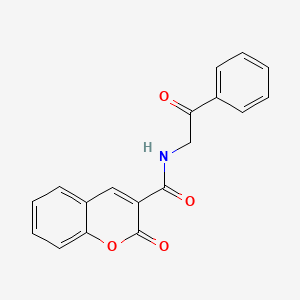![molecular formula C17H14N2O5 B15154023 4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoic acid](/img/structure/B15154023.png)
4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoic acid is a complex organic compound that features a benzoxazole moiety. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoic acid typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This is followed by acylation with a suitable acylating agent to introduce the propanoyl group . The reaction conditions often include the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts under reflux conditions .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives, including this compound, often involve scalable processes that use cost-effective and environmentally friendly reagents. For example, the use of glycerol and acetic acid as solvents and catalysts has been reported to provide high yields and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The benzoxazole moiety can undergo substitution reactions to introduce different substituents, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Applications De Recherche Scientifique
4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoic acid include:
- 3-[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzoic acid
- 2-[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzoic acid
- 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique propanoyl group, which can significantly influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C17H14N2O5 |
|---|---|
Poids moléculaire |
326.30 g/mol |
Nom IUPAC |
4-[3-(2-oxo-1,3-benzoxazol-3-yl)propanoylamino]benzoic acid |
InChI |
InChI=1S/C17H14N2O5/c20-15(18-12-7-5-11(6-8-12)16(21)22)9-10-19-13-3-1-2-4-14(13)24-17(19)23/h1-8H,9-10H2,(H,18,20)(H,21,22) |
Clé InChI |
FOOLRDUZWKIZPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC=C(C=C3)C(=O)O |
Solubilité |
>48.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(4-ethylpiperazin-1-yl)-3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B15153948.png)
![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide](/img/structure/B15153957.png)
![N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B15153969.png)


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B15153983.png)



![1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15154013.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B15154036.png)
![7-[(4-bromophenyl)carbonyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B15154051.png)
![N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide](/img/structure/B15154058.png)
